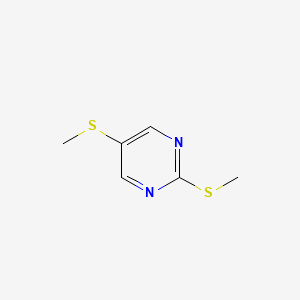
2,5-Bis(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(methylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of two methylthio groups at positions 2 and 5 of the pyrimidine ring makes this compound a unique and versatile compound with various applications in scientific research and industry.
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and therapeutic applications . They are used in various fields, including medicinal chemistry research .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrimidine derivatives have been found to exert strong DNA damage response at high levels of exposure .
Biochemical Pathways
Pyrimidine metabolism in organisms is distinctly different from the human host, making these pathways valid targets for the development of novel therapeutics . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Bis(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone. This intermediate can then be further methylated to produce this compound .
Another method involves the one-pot reaction between primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol. This reaction provides a simple and efficient route to synthesize pyrimidine derivatives, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis starting from commercially available 2-thiouracil. The process involves methylation using methyl iodide under basic conditions, followed by further methylation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Bis(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The methylthio groups at positions 2 and 5 can be displaced by nucleophiles such as cyanide ions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include methyl iodide, primary amines, and barbituric acid. Reaction conditions often involve basic environments and solvents like ethanol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield compounds such as 2,4-bis(methylthio)pyrimidine .
Aplicaciones Científicas De Investigación
2,5-Bis(methylthio)pyrimidine has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents .
In medicinal chemistry, this compound derivatives have shown potential as inhibitors of enzymes and receptors involved in various diseases. The compound’s unique structure allows for the development of novel therapeutic agents with improved efficacy and reduced side effects .
Comparación Con Compuestos Similares
2,5-Bis(methylthio)pyrimidine can be compared with other pyrimidine derivatives, such as 2,4-bis(methylthio)pyrimidine and pyridopyrimidine carbothioamide. While these compounds share similar structural features, this compound is unique due to the specific positioning of the methylthio groups, which imparts distinct chemical and biological properties .
List of Similar Compounds:- 2,4-Bis(methylthio)pyrimidine
- Pyridopyrimidine carbothioamide
- Imidazopyridine carbonitrile
- Pyrido[1,2-a]pyrimidine-7-carbothioamide
Propiedades
IUPAC Name |
2,5-bis(methylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIISVFUILWSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(N=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














